Orismilast

PDE4 inhibition Selectivity profiling Inflammatory skin disease

Orismilast (LEO-32731) offers 25-300x greater potency than apremilast with 39-fold PDE4B/D selectivity. Unlike first-gen PDE4 inhibitors that failed in AD, it achieves IL-13 IC90 coverage at clinical doses. Phase IIb confirms significant IGA 0/1 responses and pruritus reduction by week 2; MR formulation cuts GI AEs by 50% vs IR. Lesional skin biomarkers show IL-17A (52%), TNFα (66%), CCL20 (41-54%) reductions. FDA Fast Track for AD and HS. Procure for confident target engagement and translational research in inflammatory dermatoses.

Molecular Formula C19H15Cl2F2NO7S
Molecular Weight 510.3 g/mol
CAS No. 1353546-86-7
Cat. No. B608521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrismilast
CAS1353546-86-7
SynonymsLEO-32731;  LEO 32731;  LEO32731; 
Molecular FormulaC19H15Cl2F2NO7S
Molecular Weight510.3 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCC12OC3=C(C=CC(=C3O2)OC(F)F)C(=O)CC4=C(C=[N+](C=C4Cl)[O-])Cl
InChIInChI=1S/C19H15Cl2F2NO7S/c20-12-8-24(26)9-13(21)11(12)7-14(25)10-1-2-15(29-18(22)23)17-16(10)30-19(31-17)3-5-32(27,28)6-4-19/h1-2,8-9,18H,3-7H2
InChIKeyZININGNRPUGNSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Orismilast (CAS 1353546-86-7): Oral PDE4B/D-Selective Inhibitor for Inflammatory Dermatoses


Orismilast (LEO-32731) is a next-generation oral phosphodiesterase 4 (PDE4) inhibitor with selectivity for the PDE4B and PDE4D subtypes, currently in clinical development for moderate-to-severe inflammatory skin diseases including atopic dermatitis (AD), plaque psoriasis, and hidradenitis suppurativa (HS) [1]. Unlike the first-generation PDE4 inhibitor apremilast, orismilast demonstrates enhanced potency and subtype selectivity, particularly for PDE4B/D isoforms critical to inflammatory signaling [2]. Phase IIb data support a favorable efficacy and safety profile across a dosing range of 20–40 mg twice daily, with a modified-release (MR) formulation in late-stage development [3].

Why Orismilast (CAS 1353546-86-7) Cannot Be Substituted with First-Generation PDE4 Inhibitors


First-generation PDE4 inhibitors such as apremilast exhibit broad inhibition across all PDE4 subtypes (A, B, C, D), which contributes to limited therapeutic windows due to class-related gastrointestinal adverse events [1]. In contrast, orismilast demonstrates 25- to 300-fold greater potency compared to apremilast or crisaborole, and 39-fold higher potency specifically on PDE4B/D isoforms [2]. This enhanced potency, combined with subtype selectivity, translates into clinically meaningful differences: orismilast achieves higher target engagement at tolerated doses, whereas apremilast failed to demonstrate efficacy in atopic dermatitis trials at approved doses [3]. For scientific or procurement purposes, these quantitative potency gaps preclude direct substitution in research or clinical contexts.

Quantitative Differentiation of Orismilast (CAS 1353546-86-7) Against Key PDE4 Comparators


PDE4 Subtype Selectivity: IC50 Differential Between Orismilast and Apremilast on PDE4B/D Isoforms

Orismilast demonstrates 2- to 5-fold greater potency than apremilast across all PDE4 isoforms, with up to 39-fold greater potency on PDE4B and PDE4D subtypes specifically. In human whole blood assays, orismilast inhibited TNFα release with an IC50 of 30 nM, compared to 432 nM for apremilast [1]. In PBMC assays, the TNFα inhibition IC50 was 10 nM for orismilast versus 52 nM for apremilast [2]. Orismilast potently inhibited PDE4B splice variants (IC50 range 3–10 nM) and PDE4D splice variants (IC50 range 3–9 nM), while exhibiting reduced potency for PDE4C2 (IC50 104 nM) and PDE4A10 (IC50 52 nM) [3].

PDE4 inhibition Selectivity profiling Inflammatory skin disease

Clinical Efficacy: Orismilast Phase IIb ADESOS Study EASI and PP-NRS Outcomes vs. Placebo

In the Phase IIb ADESOS trial (NCT05469464), 233 patients with moderate-to-severe AD received orismilast 20 mg, 30 mg, or 40 mg twice daily versus placebo for 16 weeks. Significantly more patients achieved IGA 0/1 with a ≥2-point improvement with orismilast 20 mg and 40 mg compared with placebo (P < 0.05) [1]. A significantly greater proportion of patients achieved a ≥4-point reduction in Peak Pruritus Numerical Rating Scale (PP-NRS) with orismilast as early as week 2 [2]. Notably, the safety profile was consistent with the PDE4 class, with no major safety concerns reported [3].

Atopic dermatitis Phase IIb trial EASI response

PK/PD Differentiation: Orismilast Achieves IL-13 IC90 Coverage Unlike Apremilast in Atopic Dermatitis

A population PK/PD analysis directly compared predicted plasma exposures of orismilast and apremilast against IL-13 secretion data from human whole blood assays. Orismilast achieved a predicted Caverage plasma concentration exceeding the IL-13 IC90 value at all three clinical doses tested (20 mg, 30 mg, and 40 mg twice daily) and a predicted Cmin above the IL-13 IC50 value [1]. In contrast, apremilast at both 30 mg and 40 mg twice daily had predicted Caverage plasma concentrations below the IL-13 IC50, only exceeding the IC50 at peak concentrations for the highest dose [2].

Pharmacokinetics Pharmacodynamics IL-13 inhibition

Formulation Optimization: Modified-Release Orismilast Reduces GI Adverse Events vs. Immediate-Release

A Phase I trial evaluated the pharmacokinetics and safety of a modified-release (MR) formulation of orismilast compared to the immediate-release (IR) formulation. The MR formulation demonstrated comparable PK properties while reducing the incidence of gastrointestinal-related adverse events by half [1]. Specifically, participants receiving orismilast MR experienced GI-related AEs at a rate of 16.7%, compared to 33.3% with the IR formulation [2]. Future development will proceed with the MR formulation [3].

Modified release Gastrointestinal tolerability Formulation development

Comparative Clinical Efficacy: Orismilast PASI-50 and Headache Incidence vs. Roflumilast

A systematic review of PDE4 inhibitors in psoriasis, which included head-to-head comparisons across studies, reported that oral roflumilast achieved PASI-75 response rates of 52–68%, but was associated with nausea in 30% of patients [1]. In contrast, orismilast demonstrated a PASI-50 response rate of 72% with a headache incidence of only 5% [2]. Both orismilast and ME3183 demonstrated significant PASI reductions and favorable tolerability profiles [3].

Psoriasis PASI response Tolerability

Validated Application Scenarios for Orismilast (CAS 1353546-86-7) in Dermatology Research and Development


Clinical Development for Moderate-to-Severe Atopic Dermatitis

Orismilast's Phase IIb ADESOS trial demonstrated statistically significant IGA 0/1 responses at week 16 and early pruritus reduction at week 2, supporting advancement to Phase III [1]. The PK/PD analysis confirms that clinical doses achieve IL-13 IC90 coverage, a threshold not met by apremilast, directly addressing a prior class failure in AD [2]. Procurement of orismilast for AD trials is justified by this exposure-driven efficacy signal and differentiated safety profile.

Oral Therapy for Moderate-to-Severe Plaque Psoriasis

In Phase IIa psoriasis trials, orismilast IR significantly reduced mean PASI score at week 16 compared to placebo [3]. The modified-release formulation demonstrates a 50% reduction in GI adverse events compared to IR, addressing a key tolerability concern for long-term psoriasis management [4]. With a PASI-50 response rate of 72% and low headache incidence (5%), orismilast offers a compelling oral alternative to existing PDE4 inhibitors like roflumilast and apremilast [5].

Investigation of PDE4B/D-Selective Inhibition in Hidradenitis Suppurativa

Orismilast received FDA Fast Track designation for hidradenitis suppurativa based on its selective PDE4B/D inhibition mechanism [6]. Preliminary Phase IIa data suggest dose-dependent clinical improvement, warranting larger confirmatory studies [7]. Procurement for HS research is supported by the compound's unique subtype selectivity, which may confer advantages over non-selective PDE4 inhibitors in this difficult-to-treat indication.

Preclinical Inflammatory Disease Modeling and Biomarker Studies

Orismilast's broad suppression of Th1, Th2, and Th17 cytokines has been validated in preclinical models, including a chronic oxazolone-induced ear inflammation mouse model where 10 and 30 mg/kg oral doses significantly reduced ear thickness and inflammatory cytokines (p<0.0001) [8]. In psoriasis patients, tape-strip analysis confirmed significant reductions in lesional skin IL-17A (52–51%), TNFα (66–60%), and CCL20 (41–54%) protein levels at week 16 [9]. These biomarker data make orismilast a valuable tool compound for mechanistic studies and translational research in inflammatory dermatoses.

Technical Documentation Hub

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